N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE
Description
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenoxypropanamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole core substituted with a bromine atom at the 6-position. This heterocyclic scaffold is linked via an amide bond to a 3-phenoxypropanamide moiety and a 3-(dimethylamino)propyl group, with the entire structure existing as a hydrochloride salt to enhance solubility . The benzothiazole ring is a well-known pharmacophore in medicinal chemistry, often associated with kinase inhibition, antimicrobial activity, or anticancer properties. The dimethylamino group introduces basicity, improving aqueous solubility when protonated, while the phenoxy group may influence lipophilicity and metabolic stability.
Synthesis of such compounds typically involves amide coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines, followed by salt formation, as exemplified in analogous syntheses . Characterization methods include NMR, IR, and elemental analysis, with X-ray crystallography occasionally employed for structural confirmation .
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2S.ClH/c1-24(2)12-6-13-25(20(26)11-14-27-17-7-4-3-5-8-17)21-23-18-10-9-16(22)15-19(18)28-21;/h3-5,7-10,15H,6,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHRPCLFHBSARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)CCOC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable brominated aromatic aldehyde under acidic conditions.
Introduction of the dimethylamino propyl group: This step involves the alkylation of the benzo[d]thiazole core with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.
Attachment of the phenoxypropanamide moiety: This can be done by reacting the intermediate with 3-phenoxypropanoic acid or its derivatives under amide coupling conditions using reagents like EDCI and HOBt.
Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the bromine atom or the carbonyl group, resulting in debromination or reduction to alcohols, respectively.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium azide, thiourea
Major Products
Oxidation: N-oxide derivatives
Reduction: Alcohols, debrominated products
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE depends on its specific biological target. Generally, it may interact with cellular proteins, enzymes, or receptors, leading to modulation of signaling pathways and cellular processes. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride (CAS 1052541-49-7)
- Structural Differences: Substituent on Benzothiazole: Fluorine (electron-withdrawing) vs. bromine (electron-withdrawing but larger). Bromine may enhance halogen bonding in target interactions . Propanamide Group: Phenyl (hydrophobic) vs. phenoxy (hydrogen-bonding capability via oxygen). The phenoxy group may improve solubility and target engagement .
- Implications: The bromine atom in the target compound could increase steric hindrance and alter binding kinetics compared to fluorine. Phenoxy vs. phenyl may modulate logP values, affecting membrane permeability.
Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide)
- Key Differences :
- Hydroxamic acids feature an -NHOH group capable of metal chelation (e.g., zinc in histone deacetylases), unlike the target compound’s tertiary amide .
- The 4-chlorophenyl group in hydroxamic acids contrasts with the benzothiazole core, suggesting divergent biological targets (e.g., antioxidants vs. kinase inhibitors) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Contrasts: Lacks the benzothiazole ring and dimethylamino group, instead featuring an N,O-bidentate directing group for metal-catalyzed C–H functionalization .
Research Findings and Trends
- Benzothiazole Derivatives : Bromine substitution correlates with enhanced binding in kinase assays compared to fluorine, as seen in analogous studies .
- Hydrochloride Salts : Improve bioavailability for basic amines, critical for central nervous system (CNS) drug candidates .
- Hydroxamic Acids : Exhibit antioxidant activity (e.g., DPPH radical scavenging) but lack the target compound’s heterocyclic diversity .
Biological Activity
N-(6-Bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenoxypropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H20BrN3O2S
- Molar Mass : 396.32 g/mol
- CAS Number : 16628-26-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activity and receptor interactions, leading to therapeutic effects in various conditions.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer progression. For example, it may target cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Receptor Modulation : It has potential as a modulator of G protein-coupled receptors (GPCRs), which play significant roles in cell signaling and are implicated in numerous diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also shown antimicrobial activity against several bacterial strains. Its effectiveness against resistant strains highlights its potential as a new antibiotic agent.
Case Studies
- Study on Anticancer Activity : A study published in Cancer Research explored the effects of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth significantly at low concentrations, suggesting its potential use in treating bacterial infections .
Data Tables
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including bromination of the benzothiazole core, nucleophilic substitution with 3-(dimethylamino)propylamine, and coupling with 3-phenoxypropanoyl chloride. Key reagents include bromine (for bromination), dimethylformamide (DMF) as a solvent, and triethylamine as a base. Temperature control (60–80°C) and reaction time (12–24 hours) are critical for intermediate formation. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are recommended for real-time monitoring .
Q. Which analytical techniques are most reliable for characterizing this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR verifies structural integrity. Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amide C=O stretch at ~1650 cm). Purity assessment via high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is essential .
Q. How does the bromine substitution at the 6-position of the benzothiazole ring influence reactivity?
Bromine increases electrophilicity at the 2-position of the benzothiazole, facilitating nucleophilic substitution. Comparative studies with non-brominated analogs (e.g., 6-methyl derivatives) show reduced reactivity in coupling reactions, underscoring bromine’s role in directing regioselectivity .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Conduct dose-response curves across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.
- Use structural-activity relationship (SAR) studies to isolate the contributions of the dimethylaminopropyl and phenoxypropanamide groups .
- Apply statistical design of experiments (DoE) to identify confounding variables (e.g., solvent polarity, incubation time) .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to hypothesized targets (e.g., kinase enzymes). Quantum mechanical calculations (DFT at B3LYP/6-31G* level) assess electronic properties influencing binding affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs optimize yield and purity during scale-up synthesis?
Implement DoE approaches:
Q. How does the compound’s stability under varying pH and temperature conditions impact pharmacological studies?
Conduct accelerated stability studies:
- Conditions : pH 1–10 buffers, 25–60°C.
- Analytical tools : UV-Vis spectroscopy (degradation kinetics), LC-MS (degradant identification).
- Key finding : Degradation via hydrolysis of the amide bond occurs above pH 8, necessitating pH-controlled formulations .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to other benzothiazole derivatives?
| Compound | Structural Features | Biological Activity | Unique Aspect |
|---|---|---|---|
| Target Compound | Bromine at C6, dimethylaminopropyl chain | Kinase inhibition (IC = 0.8 µM) | Enhanced blood-brain barrier penetration due to tertiary amine |
| 6-Fluoro analog | Fluorine at C6 | Anticancer (GI = 2.1 µM) | Higher metabolic stability |
| Non-brominated analog | Methyl at C6 | Antimicrobial (MIC = 16 µg/mL) | Reduced cytotoxicity . |
Q. What mechanistic hypotheses explain its activity in enzyme inhibition assays?
Preliminary data suggest competitive inhibition of ATP-binding pockets in kinases. Fluorescence quenching assays (e.g., with SYPRO Orange) confirm displacement of ATP. Mutagenesis studies (e.g., Ala-scanning of kinase active sites) identify critical residues (e.g., Lys68) for binding .
Data and Safety Considerations
Q. How are contradictions in cytotoxicity data across studies addressed methodologically?
Q. What safety protocols are critical when handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
